Cedr-8-ene
Cedr-8-ene
(1S,2R,5S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene is a natural product found in Salvia officinalis, Salvia tomentosa, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
469-61-4
VCID:
VC20783684
InChI:
InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12?,13+,15+/m1/s1
SMILES:
CC1CCC2C13CC=C(C(C3)C2(C)C)C
Molecular Formula:
C15H24
Molecular Weight:
204.35 g/mol
Cedr-8-ene
CAS No.: 469-61-4
Main Products
Cat. No.: VC20783684
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
* For research use only. Not for human or veterinary use.

Description | (1S,2R,5S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene is a natural product found in Salvia officinalis, Salvia tomentosa, and other organisms with data available. |
---|---|
CAS No. | 469-61-4 |
Molecular Formula | C15H24 |
Molecular Weight | 204.35 g/mol |
IUPAC Name | (1S,2R,5S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene |
Standard InChI | InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12?,13+,15+/m1/s1 |
Standard InChI Key | IRAQOCYXUMOFCW-YKURLNKLSA-N |
Isomeric SMILES | C[C@@H]1CC[C@@H]2[C@]13CC=C(C(C3)C2(C)C)C |
SMILES | CC1CCC2C13CC=C(C(C3)C2(C)C)C |
Canonical SMILES | CC1CCC2C13CC=C(C(C3)C2(C)C)C |
Melting Point | 262.5 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume